molecular formula C19H20N2O4 B2862262 Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1796969-35-1

Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2862262
CAS RN: 1796969-35-1
M. Wt: 340.379
InChI Key: VOPQKPORNRUFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic compound. It has a molecular weight of 370.3527 . The compound is also known by other names such as 1,3-Benzodioxole, 5- [ (1S,3aR,4R,6aR)-4- (1,3-benzodioxol-5-yloxy)tetrahydro-1H,3H-furo [3,4-c]furan-1-yl]- .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzo[d][1,3]dioxol-5-yl group, a piperidin-1-yl group, and a methanone group .

Scientific Research Applications

Anticancer Applications

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Studies

Detailed structure–activity relationship studies have been conducted with these compounds, culminating in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 . These compounds have IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies revealed that compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Crystal Structure Analysis

The crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, a related compound, has been analyzed . This analysis can provide insights into the physical and chemical properties of the compound, which can be useful in various applications.

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . These novel compounds were evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .

Design of Antitubulin Agents

The compound has been used in the design of indole-based compounds based on the structures of antitubulin molecules . These compounds have been explored for their utility as anticancer agents .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-3-2-4-18(20-13)25-15-7-9-21(10-8-15)19(22)14-5-6-16-17(11-14)24-12-23-16/h2-6,11,15H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQKPORNRUFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.